molecular formula C19H27N3O5 B12153800 Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12153800
M. Wt: 377.4 g/mol
InChI Key: ZMFGEAMMFOGBGL-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 5-oxopyrrolidin-3-ylcarbonyl group substituted with a furan-2-ylmethyl moiety. The tert-butyl carbamate (Boc) group serves as a protective group for the piperazine nitrogen, enabling selective functionalization during synthesis. This compound is likely an intermediate in medicinal chemistry, designed for further derivatization or evaluation in biological systems .

Properties

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

IUPAC Name

tert-butyl 4-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)21-8-6-20(7-9-21)17(24)14-11-16(23)22(12-14)13-15-5-4-10-26-15/h4-5,10,14H,6-9,11-13H2,1-3H3

InChI Key

ZMFGEAMMFOGBGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Coupling with Piperazine: The pyrrolidinone intermediate is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Protection of the Piperazine Nitrogen: The final step involves protecting the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate (Boc2O) under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: The compound could influence neurotransmitter pathways, potentially altering synaptic transmission and neuronal communication.

Comparison with Similar Compounds

Target Compound:

  • Core : Boc-piperazine.
  • Substituent : A 5-oxopyrrolidin-3-ylcarbonyl group with a furan-2-ylmethyl at position 1.
  • Key Functional Groups: Lactam (pyrrolidinone), aromatic furan, tertiary carbamate.

Analogues:

tert-Butyl 4-(6-methoxycarbonyl-3-pyridyl)piperazine-1-carboxylate ():

  • Substituent : Pyridinyl group with methoxycarbonyl.
  • Synthesis : Buchwald-Hartwig coupling of methyl 5-bromo-4-methylpicolinate with Boc-piperazine .
  • Applications : Intermediate for kinase inhibitors or receptor antagonists.

tert-Butyl 4-[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methylpiperazine-1-carboxylate (): Substituent: Chlorophenylmethyl and hydroxypyridinone.

tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (): Substituent: Fluorinated aromatic amine. Applications: Intermediate for antipsychotic or anticancer agents .

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): Substituent: Nitro- and amino-substituted benzene. Synthesis: Copper-catalyzed amination of aryl halides . Applications: Precursor to benzimidazole-based bioactive compounds .

tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate (): Substituent: Fluoro-pyridinyl and thiazole. Synthesis: Stille coupling with organostannanes . Applications: Antiviral or antibacterial research.

Biological Activity

Tert-butyl 4-{[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a piperazine ring, which is known for its significance in drug design, and incorporates a furan moiety that may enhance its pharmacological properties. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 302.37 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

Research indicates that this compound may influence neurotransmitter pathways, which are critical for synaptic transmission and neuronal communication. Its structural components suggest that it could act as an inhibitor or modulator of specific receptors or enzymes within the central nervous system (CNS).

Potential Biological Targets:

  • Neurotransmitter Receptors: The compound may interact with serotonin or dopamine receptors, which are pivotal in mood regulation and psychotropic effects.
  • Enzymatic Pathways: It could inhibit enzymes involved in neurotransmitter degradation, thus prolonging their action.

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds with variations in their chemical structures. For example, compounds featuring piperazine derivatives have shown promising results in modulating CNS activity.

Compound NameBiological ActivityReference
This compoundPotential CNS activity
Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylateSignificant CNS modulation
N-[7-(3-Aminophenyl)-5-Methoxy-1,3-Benzoxazol-2-Yl]-2,5-DichlorobenzenesulfonamideDifferent mechanism targeting distinct pathways

Case Studies

A study focusing on the pharmacological profile of similar piperazine derivatives demonstrated that modifications to the aromatic substituents significantly impacted their biological activities. This suggests that the furan substitution in this compound could enhance its efficacy compared to other analogs.

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